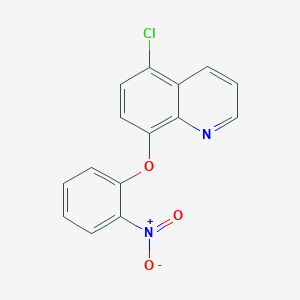
5-Chloro-8-(2-nitrophenoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-(2-nitrophenoxy)quinoline is a chemical compound that belongs to the quinoline family. It possesses unique chemical properties and has gained significant attention in various scientific fields. The molecular formula of this compound is C15H9ClN2O3, and it has a molecular weight of 300.7 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline involves several steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with 2-nitrophenol in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the preparation of this compound can involve large-scale reactions in reactors. For example, a method involves the use of 30% hydrochloric acid, chloro-2-nitrophenols, and amino-phenol, followed by the addition of methacrylaldehyde and glacial acetic acid. The reaction mixture is then subjected to various purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-(2-nitrophenoxy)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-8-(2-nitrophenoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-(2-nitrophenoxy)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain microorganisms by interfering with their DNA synthesis. The compound may also interact with enzymes involved in cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-8-hydroxyquinoline
- 8-Hydroxy-5-nitroquinoline
- 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline
Uniqueness
5-Chloro-8-(2-nitrophenoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-chloro-8-(2-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-7-8-14(15-10(11)4-3-9-17-15)21-13-6-2-1-5-12(13)18(19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBODPGTENPZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

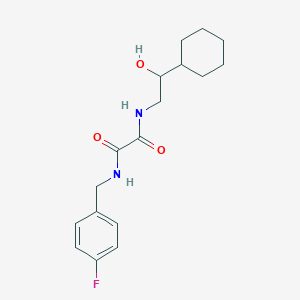
![N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3002030.png)
![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)
![(2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3002035.png)
![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
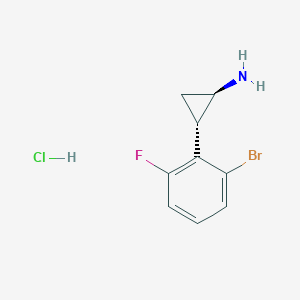
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
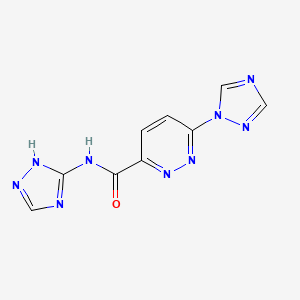
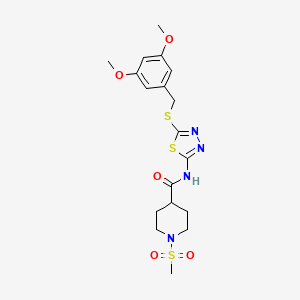
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
